molecular formula C3H6O2 B104479 Propionic acid-13C3 CAS No. 153474-35-2

Propionic acid-13C3

Cat. No. B104479
M. Wt: 77.057 g/mol
InChI Key: XBDQKXXYIPTUBI-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, with the chemical formula CH3CH2COOH, is an organic compound that is widely used in various industrial applications. It is known to exist predominantly in a cis-conformation, where the methyl group eclipses the carbonyl bond, and the hydroxyl hydrogen is positioned between the two oxygen atoms . Propionic acid and its derivatives are recognized as safe food additives and have applications as antimicrobial and anti-inflammatory agents, herbicides, and artificial flavors . The biological production of propionic acid using Propionibacterium and some anaerobic bacteria has been gaining attention due to its economic and environmental advantages .

Synthesis Analysis

The synthesis of carbon-13 labeled propionic acid derivatives is of interest for research and industrial applications. A method for synthesizing triply carbon-13 labeled 2,2-dimethyl-13C2-propionitrile-1-13C has been described, starting with commercially available propionic acid-1-13C . Additionally, the synthesis of 13C-labeled trans-cinnamic acid, which shares a similar backbone to propionic acid, has been achieved using a solvent-free microwave-enhanced method .

Molecular Structure Analysis

The molecular structure of propionic acid has been studied using microwave spectroscopy, revealing the cis-conformation and the dipole moment of the molecule . The dipole moment is an important physical property that reflects the distribution of electrical charges within the molecule, which in turn can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The metabolism of propionic acid has been studied in rats, where it was found that after administration, propionic acid is metabolized without leaving unchanged propionic acid in the urine. The metabolites identified include 3-hydroxypropionic acid and methylmalonic acid . This indicates that propionic acid undergoes various chemical reactions in biological systems, leading to a range of metabolites.

Physical and Chemical Properties Analysis

Propionic acid's physical and chemical properties have been characterized, including its dipole moment and the barrier to internal rotation of the methyl group. The dipole moment of cis-propionic acid is 1.55±0.03 D, and the barrier hindering internal rotation of the methyl group has been determined to be approximately 2340±30 cal/mole . These properties are essential for understanding the behavior of propionic acid in different environments and conditions.

Scientific Research Applications

1. Stable-Isotope Probing in Environmental Microbiology

Propionic acid-13C3 has been utilized in stable-isotope probing (SIP) to identify active microorganisms in anoxic environments like paddy soil. By using [13C]propionate, researchers were able to trace syntrophic propionate oxidation, revealing significant incorporation of 13C into nucleic acids of certain archaea and bacteria, indicating their active involvement in these processes (Lueders, Pommerenke, & Friedrich, 2004).

2. Metabolic Pathways in Activated Sludge Systems

Propionic acid-13C3 has been used to study the metabolism of propionate in activated sludge systems. This involved monitoring the fate of the label in [3-13C]propionate in living cells, which provided insights into the conversion of propionate to polyhydroxyalkanoates, and other related metabolic processes in these systems (Lemos et al., 2003).

3. Microbial Production of Propionic Acid

Studies have explored the microbial fermentation processes for producing propionic acid, investigating various metabolic pathways that could be optimized for industrial applications. Propionic acid-13C3 plays a role in understanding these metabolic routes and their energy optimization, which is crucial for commercial production (Gonzalez-Garcia et al., 2017).

Safety And Hazards

Propionic acid-13C3 is considered dangerous. It is flammable and may be corrosive to metals. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432142
Record name Propionic acid-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid-13C3

CAS RN

153474-35-2
Record name Propionic acid-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153474-35-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionic acid-13C3
Reactant of Route 2
Propionic acid-13C3
Reactant of Route 3
Propionic acid-13C3
Reactant of Route 4
Propionic acid-13C3
Reactant of Route 5
Propionic acid-13C3
Reactant of Route 6
Propionic acid-13C3

Citations

For This Compound
25
Citations
T Bachmann, M Rychlik - Molecules, 2018 - mdpi.com
[ 13 C 3 ]-labelled vitamers (PN, PL and PM) of the B6 group were prepared starting from [ 13 C 3 ]-propionic acid. [ 13 C 3 ]-PN was synthesized in ten linear steps with an overall yield …
Number of citations: 10 www.mdpi.com
M van de Wouw, L Rojas, E Vaghef-Mehrabani… - Neuroscience …, 2023 - Elsevier
… ice-cold extraction solvent (50% water/acetonitrile, v/v) spiked with stable isotope-labeled internal standards (IS) (acetic acid-1,2-13C2, 4 mM, final concentration; propionic acid-13C3, 1 …
Number of citations: 3 www.sciencedirect.com
FA Vicentini, JC Szamosi, L Rossi, L Griffin… - Brain, Behavior, and …, 2022 - Elsevier
… extraction solvent (50% water/acetonitrile, v/v) spiked with stable isotope-labeled SCFA internal standards (IS) (acetic acid-1,2-13C2 (2 mM, final concentration), propionic acid-13C3 (…
Number of citations: 13 www.sciencedirect.com
SA Voils, MH Shahin, TJ Garrett, RF Frye - Thrombosis research, 2018 - Elsevier
… -D10 at 4 μg/mL, creatine-D3 at 4 μg/mL, citric acid-13C6 at 8 μg/mL, tyrosine-13C6 at 4 μg/mL, phenylalanine-13C6 at 4 μg/mL, trpytophan-13C11 at 40 μg/mL, propionic acid-13C3 at …
Number of citations: 13 www.sciencedirect.com
B Stockard, T Garrett, J Guingab-Cagmat… - Scientific reports, 2018 - nature.com
Acute myeloid leukemia (AML) is a heterogeneous disease with dismal response warranting the need for enhancing our understanding of AML biology. One prognostic feature …
Number of citations: 35 www.nature.com
H Safari Yazd, SF Bazargani, G Fitzpatrick… - Journal of the …, 2023 - ACS Publications
… After adding 10 μL of an internal standard mixture in 0.1% formic acid in water containing propionic acid-13C3 (8 μg/mL), leucine-D10 (4 μg/mL), tryptophan-2,3,3-D3 (40 μg/mL), …
Number of citations: 2 pubs.acs.org
HS Yazd, VY Rubio, CA Chamberlain, RA Yost… - Journal of Mass …, 2021 - Elsevier
Introduction Intellectual disorders involving deletions of the X chromosome present a difficult task in the determination of a connection between symptoms and metabolites that could …
Number of citations: 5 www.sciencedirect.com
MF Torrez Lamberti, E DeBose-Scarlett, T Garret… - Molecules, 2020 - mdpi.com
Human milk could be considered an active and complex mixture of beneficial bacteria and bioactive compounds. Since pasteurization drastically reduces the microbial content, we …
Number of citations: 12 www.mdpi.com
A Coglianese, B Charlier, F Mensitieri… - … of Pharmaceutical and …, 2023 - Elsevier
… Stable isotopic standards, 3,5-dihydroxybenzoic acid-(phenyl-13C6) (DHBA-13C6) and 3-(3,5-dihydroxyphenyl)-1-propionic acid-13C3 (DHPPA-13C3), were obtained from Sigma-…
Number of citations: 2 www.sciencedirect.com
Y Wang, M van de Wouw, L Drogos… - Sleep, 2022 - academic.oup.com
… from fecal samples with ice-cold extraction solvent (50% water/acetonitrile, v/v) spiked with stable isotope-labeled internal standards (acetic acid-1,2-13C2, propionic acid-13C3, 1 mM; …
Number of citations: 11 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.